molecular formula C6H11NO B6602688 N-(3-Butenyl)acetamide CAS No. 25420-64-8

N-(3-Butenyl)acetamide

Cat. No.: B6602688
CAS No.: 25420-64-8
M. Wt: 113.16 g/mol
InChI Key: DSGQWDHZUIZVCR-UHFFFAOYSA-N
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Description

N-(3-Butenyl)acetamide is an organic compound with the molecular formula C6H11NO It is a member of the amide family, characterized by the presence of an acetamide group attached to a 3-butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butenyl)acetamide typically involves the acylation of 3-butenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as aluminum chloride (AlCl3) can enhance the efficiency of the acylation process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Butenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the 3-butenyl chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Epoxides, diols

    Reduction: 3-butenylamine

    Substitution: Various substituted amides

Scientific Research Applications

N-(3-Butenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Butenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the 3-butenyl chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylbutyl)acetamide
  • N-(3-Butenyl)norbuprenorphine
  • N-Isopentylacetamide

Uniqueness

N-(3-Butenyl)acetamide is unique due to the presence of the 3-butenyl chain, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-but-3-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-5-7-6(2)8/h3H,1,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGQWDHZUIZVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544740
Record name N-(But-3-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25420-64-8
Record name N-(But-3-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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